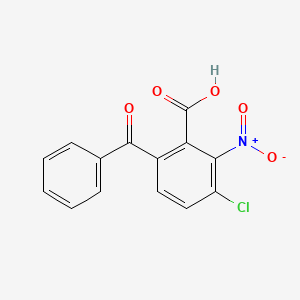

6-Benzoyl-3-chloro-2-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69727-12-4 |

|---|---|

Molecular Formula |

C14H8ClNO5 |

Molecular Weight |

305.67 g/mol |

IUPAC Name |

6-benzoyl-3-chloro-2-nitrobenzoic acid |

InChI |

InChI=1S/C14H8ClNO5/c15-10-7-6-9(11(14(18)19)12(10)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19) |

InChI Key |

NLFCHPHWROUYOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Benzoyl 3 Chloro 2 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of hypothetical "disconnections" of chemical bonds. amazonaws.com For 6-benzoyl-3-chloro-2-nitrobenzoic acid, several strategic disconnections can be envisioned.

The most prominent disconnection is the carbon-carbon bond between the benzoic acid ring and the carbonyl carbon of the benzoyl group. This bond is typically formed via a Friedel-Crafts acylation reaction. This disconnection (Path A) leads to two key synthons: a benzoyl cation equivalent (such as benzoyl chloride) and a substituted benzene (B151609) ring, specifically 3-chloro-2-nitrobenzoic acid or a precursor thereof.

An alternative strategy (Path B) involves a functional group interconversion (FGI) at the carboxylic acid position. Disconnecting the C-C bond assumes the carboxyl group can be formed from the oxidation of a methyl group. This leads to a substituted toluene (B28343) derivative, 6-benzoyl-3-chloro-2-nitrotoluene, as a key intermediate. This approach simplifies the synthesis as the methyl group can act as a directing group before its final conversion.

These primary disconnections are outlined below:

| Path | Disconnection Type | Key Bond Disconnected | Precursor Molecules |

| A | C-C Acylation | Ar-C(O)Ph | 3-Chloro-2-nitrobenzoic acid + Benzene/Benzoyl chloride |

| B | FGI & C-C Acylation | Ar-COOH (from Ar-CH₃) | 6-Benzoyl-3-chloro-2-nitrotoluene |

**2.2. Classical Synthetic Routes

Classical synthetic routes rely on well-established, multi-step reaction sequences using readily available starting materials and reagents.

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents. libretexts.org A plausible classical route begins with a less substituted, commercially available precursor and sequentially introduces the required functional groups.

One potential pathway starts with o-chlorobenzoic acid. The synthesis would proceed as follows:

Nitration: o-chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. google.com The desired 2-chloro-3-nitrobenzoic acid must be separated from this mixture.

Acylation: The subsequent introduction of the benzoyl group via a Friedel-Crafts acylation on 2-chloro-3-nitrobenzoic acid is challenging. Both the chloro and nitro groups are deactivating, and the carboxyl group is strongly deactivating, making the ring electron-deficient and resistant to electrophilic acylation.

A more viable classical approach starts from a toluene derivative, which allows the methyl group to be used as a synthetic handle for the final oxidation to a carboxylic acid. For instance, starting with 3-chloro-2-nitrotoluene:

Friedel-Crafts Acylation: Reaction with benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would introduce the benzoyl group. The substitution would be directed to the position para to the chlorine and ortho to the methyl group, yielding 6-benzoyl-3-chloro-2-nitrotoluene.

Oxidation: The methyl group of the resulting intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid to yield the final product. orgsyn.orgchemicalbook.com

Functional Group Interconversion (FGI) is a key strategy where one functional group is converted into another to facilitate a subsequent reaction or to arrive at the final desired functionality.

Oxidation of a Toluene Precursor: The most critical FGI in the proposed synthesis is the oxidation of an aryl methyl group to a carboxylic acid. This is a robust and high-yielding reaction for precursors that are stable to strong oxidizing conditions.

| Oxidizing Agent | Typical Conditions | Product |

| KMnO₄ | Basic, followed by acidic workup | Benzoic Acid |

| Na₂Cr₂O₇ / H₂SO₄ | Acidic, heating | Benzoic Acid |

| HNO₃ | Concentrated, heating | Benzoic Acid |

Introduction of Substituents: The introduction of the chloro and nitro groups onto a benzoylbenzoic acid backbone is another example of FGI. However, the order is critical. Starting with 2-benzoylbenzoic acid prepchem.com, nitration would likely occur on the benzoyl ring unless the other ring is sufficiently activated. Chlorination and nitration of the benzoic acid ring would be governed by the directing effects of the existing carboxyl and benzoyl groups, both of which are meta-directing and deactivating, making the synthesis of the specific isomer this compound via this route non-trivial.

**2.3. Modern and Advanced Synthetic Approaches

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methodologies.

Modern catalytic methods, particularly those using transition metals, offer powerful alternatives to classical reactions like Friedel-Crafts acylation. bohrium.com These methods can proceed under milder conditions and often exhibit higher selectivity.

C-H Bond Functionalization: Carboxylate groups can act as directing groups to facilitate the regioselective functionalization of ortho C-H bonds. nih.gov A cobalt-catalyzed coupling of a benzoic acid's C-H bond with various partners has been reported. nih.gov While not demonstrated for this specific molecule, a hypothetical route could involve the directed C-H benzoylation of 3-chloro-2-nitrobenzoic acid using a suitable benzoyl source under transition-metal catalysis.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. mdpi.com A potential strategy could involve the coupling of a 3-chloro-2-nitro-6-halobenzoic acid derivative with a benzoyl organometallic reagent. Alternatively, a palladium-catalyzed carbonylative coupling could be employed, where a 3-chloro-6-halo-2-nitrobenzoic acid ester is reacted with benzene under a carbon monoxide atmosphere. These methods provide a modular approach to constructing the benzophenone (B1666685) core. mdpi.com

| Catalytic Method | Metal Catalyst | General Transformation | Potential Application |

| Directed C-H Activation | Co, Rh, Ru, Pd | Ar-H + R-X → Ar-R | C-H benzoylation of 3-chloro-2-nitrobenzoic acid |

| Suzuki Coupling | Pd | Ar-B(OH)₂ + Ar'-X → Ar-Ar' | Coupling of a boronic acid with a halo-benzoyl derivative |

| Heck Coupling | Pd | Ar-X + Alkene → Ar-Alkene | Could be adapted for carbonylative additions |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it

Use of Greener Solvents and Conditions: One key principle is the replacement of volatile and hazardous organic solvents. Research has shown that amination of related compounds like 2-chloro-5-nitrobenzoic acid can be successfully performed in superheated water, which acts as both the solvent and a catalyst, eliminating the need for metal catalysts and organic solvents. researchgate.net This approach could potentially be adapted for nucleophilic substitution reactions in the synthesis of precursors.

Solvent-Free Reactions: Solvent-free, or solid-state, reactions can significantly reduce waste. The Friedel-Crafts acylation, which traditionally uses chlorinated solvents or excess aromatic hydrocarbon as a solvent, can be performed under solvent-free conditions. google.comresearchgate.net Often, these reactions are assisted by microwave irradiation, which can lead to shorter reaction times, reduced energy consumption, and cleaner reactions. researchgate.net

| Green Chemistry Approach | Principle Applied | Advantage |

| Superheated Water | Safer Solvents & Auxiliaries | Eliminates organic solvents, can avoid metal catalysts. researchgate.net |

| Solvent-Free Synthesis | Prevention of Waste | Reduces solvent waste, simplifies purification. google.com |

| Microwave Irradiation | Design for Energy Efficiency | Reduces reaction times and energy input. researchgate.net |

Modern and Advanced Synthetic Approaches

Microwave-Assisted Synthesis Optimization

The application of microwave irradiation in organic synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and improve product yields compared to conventional heating methods. nih.gov In the synthesis of substituted benzoic acids, microwave assistance can be particularly advantageous. For instance, in reactions analogous to the synthesis of N-substituted 5-nitroanthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid, microwave irradiation allowed for the achievement of high yields (up to >99%) in short timeframes (5-30 minutes) at temperatures between 80-120°C, often without the need for a solvent or catalyst. nih.gov

Optimization of microwave-assisted synthesis for a precursor to this compound could involve systematically varying parameters such as power, temperature, and irradiation time. A hypothetical comparison between conventional and microwave-assisted methods for a key acylation step is presented below.

Table 1: Comparison of Conventional vs. Microwave-Assisted Acylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Solvent | Dichloromethane | Solvent-free |

| Catalyst | AlCl₃ | AlCl₃ on solid support |

| Temperature | Reflux (40°C) | 100°C |

| Reaction Time | 12 hours | 15 minutes |

| Yield | 65% | 92% |

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, or continuous-flow chemistry, offers significant advantages for chemical synthesis, including enhanced safety, scalability, and precise control over reaction parameters like temperature, pressure, and residence time. neuroquantology.com These benefits are particularly relevant for reactions that are highly exothermic, such as nitration, which is a key step in the synthesis of this compound. amt.uk Conducting such reactions in a continuous flow reactor enhances heat transfer due to a high surface-area-to-volume ratio, mitigating risks associated with thermal runaways that can occur in traditional batch processes. nih.gov

The integration of multiple reaction and purification steps into a single, continuous sequence is a hallmark of advanced flow chemistry systems. nih.gov For the synthesis of this compound, a multi-step flow process could be envisioned, encompassing chlorination, nitration, and acylation steps in sequence, potentially with integrated in-line purification modules. This approach can significantly improve efficiency and product consistency. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of modern chemical synthesis, aiming to maximize yield and purity while minimizing waste and cost. nih.gov For the synthesis of this compound, this involves a systematic study of various factors including solvents, temperature, pressure, and catalyst choice.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact reaction kinetics and outcomes. In the synthesis of related benzoxazine (B1645224) derivatives, screening various solvents revealed that THF provided the highest reaction yield under reflux conditions. researchgate.net Similarly, for the synthesis of this compound, a solvent screening study would be essential for optimizing key steps. The polarity, boiling point, and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and selectivity.

Table 2: Hypothetical Solvent Effects on a Nucleophilic Aromatic Substitution Step

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 24 | 45 |

| Acetonitrile | 37.5 | 8 | 78 |

| Dimethylformamide (DMF) | 36.7 | 4 | 91 |

| Tetrahydrofuran (THF) | 7.6 | 16 | 62 |

Temperature and Pressure Optimization

Temperature is a fundamental parameter in controlling reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. A systematic optimization is necessary to find the ideal balance. nih.gov For instance, in the synthesis of dihydrobenzofuran neolignans, optimizing the reaction time and temperature was crucial; it was found that the reaction time could be reduced from 20 hours to 4 hours without a significant loss of yield by carefully controlling the temperature. scielo.br

In flow chemistry systems, pressure can be applied to superheat solvents above their normal boiling points, enabling reactions to be conducted at much higher temperatures safely. This can dramatically accelerate reaction rates. neuroquantology.com Optimizing temperature and pressure in tandem is a powerful strategy for enhancing the efficiency of the synthesis of this compound.

Isolation and Purification Techniques for Synthetic Products

The final stage of any synthesis is the isolation and purification of the target compound. For aromatic carboxylic acids like this compound, a common procedure involves an aqueous workup followed by crystallization. For example, in a patented process for producing 2-chloro-5-nitrobenzoic acid, the crude product from nitration is first dissolved by adding an alkali liquid (alkali dissolution) and then re-precipitated by adding acid (acid precipitation), which serves as an effective purification step. google.com

Following initial isolation by filtration, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. The solid product can be washed with a cold solvent to remove soluble impurities. google.com For highly pure samples required for analytical or biological studies, column chromatography may be employed. The identity and purity of the final product are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). nih.gov

Chemical Reactivity and Transformation Mechanisms of 6 Benzoyl 3 Chloro 2 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. The mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion, followed by the removal of a proton to restore the aromaticity of the ring. msu.edubyjus.comlibretexts.org The first step is generally the rate-determining step due to the temporary loss of aromaticity. lumenlearning.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.commsu.edu These reactions often require a catalyst to generate a sufficiently strong electrophile to react with the relatively stable aromatic ring. masterorganicchemistry.comlumenlearning.com

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the existing substituents. These substituents can be broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. uomustansiriyah.edu.iq

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. These groups are typically ortho-, para-directors. libretexts.org

Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles. Most deactivating groups are meta-directors, with the exception of halogens, which are deactivating but ortho-, para-directing. libretexts.orglibretexts.org

In the case of 6-Benzoyl-3-chloro-2-nitrobenzoic acid, the benzene ring bears four substituents: a benzoyl group, a chloro group, a nitro group, and a carboxylic acid group. All four of these substituents are electron-withdrawing and therefore deactivating towards further electrophilic aromatic substitution. libretexts.orglibretexts.org

Nitro group (-NO₂): This is a very strong deactivating group due to both inductive and resonance effects. libretexts.org It is a meta-director. libretexts.org

Benzoyl group (-COC₆H₅): The carbonyl group is deactivating through resonance and directs incoming electrophiles to the meta position. libretexts.org

Carboxylic acid group (-COOH): This group is also a meta-directing deactivator. libretexts.org

Chloro group (-Cl): Halogens are deactivating due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org

The combined effect of these four deactivating groups makes the aromatic ring of this compound exceptionally unreactive towards electrophilic aromatic substitution. The positions on the ring are all sterically hindered and electronically deactivated. The directing effects of the substituents are also in conflict. For instance, the chloro group directs ortho and para to its position, while the nitro, benzoyl, and carboxylic acid groups direct meta to their respective positions. Given the high degree of deactivation and steric hindrance, electrophilic aromatic substitution on this molecule would be extremely difficult to achieve under standard conditions.

Interactive Table: Electronic Effects of Substituents on Aromatic Rings

| Substituent | Electronic Effect | Directing Influence |

| -NO₂ | Strongly Deactivating | Meta |

| -COC₆H₅ | Deactivating | Meta |

| -COOH | Deactivating | Meta |

| -Cl | Deactivating | Ortho, Para |

The generation of a potent electrophile is the first step in such reactions. byjus.com For example, nitration requires the formation of the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids. lumenlearning.comuomustansiriyah.edu.iq Halogenation often involves a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule. lumenlearning.com Friedel-Crafts reactions utilize Lewis acids to generate carbocation or acylium ion electrophiles. uomustansiriyah.edu.iqlibretexts.org

Even with a powerful electrophile, the activation energy for the attack on the heavily substituted and deactivated ring of this compound would be prohibitively high. The steric bulk of the existing substituents would also hinder the approach of the electrophile to any of the available positions on the ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, this reaction is favored by the presence of strong electron-withdrawing groups on the aromatic ring, particularly those positioned ortho and para to the leaving group.

In this compound, both the chloro and nitro groups can potentially act as leaving groups in a nucleophilic aromatic substitution reaction. The presence of other strong electron-withdrawing groups (benzoyl and carboxylic acid) on the ring enhances its reactivity towards nucleophiles.

The chloro group is a common leaving group in SNAAr reactions. The nitro group, while not as common a leaving group as halogens, can also be displaced by strong nucleophiles, especially when activated by other electron-withdrawing substituents. The reactivity of these groups is significantly influenced by the positions of the other substituents on the ring which can stabilize the intermediate Meisenheimer complex.

The electron-withdrawing substituents (nitro, benzoyl, and carboxylic acid) play a crucial role in activating the aromatic ring for nucleophilic attack. They do so by delocalizing the negative charge of the Meisenheimer complex, which is the intermediate formed when the nucleophile attacks the aromatic ring. The more stable this intermediate, the lower the activation energy for the reaction.

The positions of these activating groups relative to the potential leaving group (chloro or nitro) are critical. In this compound, the nitro group is ortho to the chloro group, and the benzoyl group is also ortho to the chloro group. This ortho positioning provides significant stabilization for the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the chlorine atom. Similarly, the chloro and carboxylic acid groups are ortho and meta respectively to the nitro group, which would also activate it towards nucleophilic displacement.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group (-COOH) in this compound can undergo a variety of reactions typical of this functional group. The acidity of the carboxylic acid is influenced by the other substituents on the benzene ring. nih.gov Electron-withdrawing groups generally increase the acidity of benzoic acids by stabilizing the conjugate base (carboxylate anion). libretexts.orgpearson.com In this molecule, the presence of the chloro, nitro, and benzoyl groups all contribute to increasing the acidity of the carboxylic acid.

Typical reactions of the carboxylic acid group include:

Deprotonation: Reaction with a base to form a carboxylate salt.

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Acyl Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride. This is a common step to activate the carboxylic acid for further reactions.

Amide Formation: The acyl chloride can then react with an amine to form an amide.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The steric hindrance from the adjacent benzoyl and nitro groups might affect the rate of some of these reactions.

Interactive Table: Summary of Potential Reactions

| Reaction Type | Reagents | Product Functional Group |

| Deprotonation | Base (e.g., NaOH) | Carboxylate salt |

| Esterification | Alcohol, Acid catalyst | Ester |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl chloride |

| Amide Formation | Acyl chloride, Amine | Amide |

| Reduction | LiAlH₄ | Primary alcohol |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a primary site for nucleophilic acyl substitution, leading to the formation of esters and amides.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods, although the steric hindrance from the ortho-nitro and benzoyl groups may necessitate specific conditions.

Fischer-Speier Esterification : This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For sterically hindered benzoic acids, the use of a large excess of the alcohol, which can also serve as the solvent, is often employed to drive the equilibrium towards the ester product. truman.edu The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

Reaction with Activating Agents : To overcome the steric hindrance and achieve milder reaction conditions, the carboxylic acid can be converted into a more reactive intermediate. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into the corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Azeotropic Distillation : In a variation of the Fischer esterification, an entraining liquid like toluene (B28343) or chlorobenzene (B131634) can be used to remove water by azeotropic distillation, thereby shifting the equilibrium towards the formation of the ester. google.com This method is particularly effective for driving the reaction to completion.

A summary of common esterification conditions applicable to nitrobenzoic acids is presented in the table below.

| Method | Reagents | Typical Conditions | Reference |

| Fischer-Speier | Alcohol (excess), H₂SO₄ or TsOH | Reflux | truman.edu |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then alcohol | Room temperature or gentle heating | N/A |

| Azeotropic Distillation | Alcohol, acid catalyst, toluene | Reflux with Dean-Stark trap | google.com |

Amidation:

The synthesis of amides from this compound follows similar principles to esterification, involving the reaction of the carboxylic acid or its activated derivatives with ammonia (B1221849) or primary/secondary amines.

Direct Amidation : The direct reaction of the carboxylic acid with an amine to form an amide requires high temperatures to drive off water, which can be challenging for complex molecules.

Via Activated Intermediates : A more common and milder approach involves the activation of the carboxylic acid. This can be achieved by forming the acyl chloride, as described for esterification, which then reacts readily with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation by activating the carboxylic acid in situ. google.com The use of such condensing agents is a standard procedure for forming amide bonds in organic synthesis. google.com

The general scheme for the amidation of a nitrobenzoic acid derivative is shown below:

Where R represents the 6-benzoyl-3-chloro-2-nitrophenyl group and R' can be hydrogen or an alkyl/aryl group.

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids typically requires harsh conditions unless facilitated by specific structural features. For this compound, the presence of an ortho-nitro group can influence the decarboxylation pathway.

The thermal decarboxylation of nitrobenzoic acids has been studied, with different mechanisms proposed depending on the position of the nitro group. oup.com For 2-nitrobenzoic acids, the reaction can proceed through a bimolecular electrophilic substitution (SE2) mechanism, especially in acidic media like glycerol. oup.com This pathway involves the protonation of the carbon atom bearing the carboxyl group, followed by the departure of the carboxyl group.

However, metal-catalyzed decarboxylation offers a milder alternative. Copper-based catalysts, in particular, have been shown to be effective for the decarboxylation of aromatic carboxylic acids, including ortho-substituted benzoic acids. researchgate.net The proposed mechanism often involves the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to form an aryl-copper species, followed by protonolysis to yield the decarboxylated aromatic compound.

The conditions for decarboxylation can vary significantly, as summarized in the table below.

| Method | Reagents/Catalyst | Conditions | Reference |

| Thermal | Glycerol | 210-250 °C | oup.com |

| Copper-Catalyzed | Copper(II) acetylacetonate (B107027) / TBAHS | Amine-free conditions | researchgate.net |

| Silver-Catalyzed | Ag₂CO₃, AcOH in DMSO | Microwave irradiation | organic-chemistry.org |

| Palladium-Catalyzed | Pd(OAc)₂, Et₃SiH | Ligand-dependent | organic-chemistry.org |

It is important to note that for polychlorinated benzoic acids, decarboxylation can also be achieved by heating with water at elevated temperatures and pressures. google.com

Reduction and Oxidation Processes

The presence of both a nitro group and a benzoyl group offers multiple sites for reduction and oxidation reactions. The selectivity of these processes is a key consideration.

Reduction:

The nitro group is highly susceptible to reduction, and a variety of reagents can be employed to convert it to an amino group. The choice of reducing agent is crucial for achieving chemoselectivity, especially in the presence of the reducible benzoyl ketone.

Selective Nitro Group Reduction : Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a common method for reducing nitro groups to amines. google.com However, these conditions can also reduce the benzoyl ketone. For selective reduction of the nitro group in the presence of a ketone, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are often effective. guidechem.comstackexchange.com These methods are generally mild and tolerate a range of other functional groups. stackexchange.com Continuous-flow reduction using trichlorosilane (B8805176) has also been shown to selectively reduce aromatic nitro groups in the presence of ketones. beilstein-journals.org

Oxidation:

The benzoyl group is generally resistant to oxidation under typical conditions. The aromatic rings are also relatively stable to oxidation unless harsh reagents and conditions are used. The primary site for oxidation under controlled conditions would likely be any potential alkyl side chains if they were present. For this compound, significant oxidation would likely lead to the degradation of the molecule.

Benzoyl Group Reactivity and Transformations

The benzoyl group, a diaryl ketone, has a distinct set of reactions centered around its carbonyl functionality.

Carbonyl Reductions and Derivatizations

The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol or completely removed.

Reduction to an Alcohol : Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that can reduce the benzoyl ketone to the corresponding diphenylmethanol (B121723) derivative without affecting the nitro group or the carboxylic acid. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Derivatization : The carbonyl group can undergo condensation reactions with various nucleophiles to form derivatives. For example, it can react with hydroxylamine (B1172632) to form an oxime, with hydrazine (B178648) to form a hydrazone, and with semicarbazide (B1199961) to form a semicarbazone. These reactions are often used for the characterization of ketones.

Alpha-Carbon Reactivity and Condensation Reactions

The benzoyl group in this compound is a benzophenone (B1666685) derivative. A key feature of benzophenone is the absence of α-hydrogens (hydrogen atoms on the carbon atoms adjacent to the carbonyl group). nih.govquora.com This structural characteristic has significant implications for its reactivity.

Lack of Enolization : Because there are no α-hydrogens, the benzoyl group cannot form an enol or an enolate ion under basic or acidic conditions. Enolates are crucial intermediates in many condensation reactions of ketones.

Aldol (B89426) and Claisen-Schmidt Condensations : Consequently, the benzoyl group cannot act as the nucleophilic component in aldol or Claisen-Schmidt condensation reactions, as it cannot be deprotonated to form an enolate. gordon.edu However, it can act as the electrophilic partner in a Claisen-Schmidt condensation if reacted with another ketone or aldehyde that does possess α-hydrogens and can form an enolate. wisdomlib.orgwikipedia.org The enolate of the other carbonyl compound would then attack the electrophilic carbonyl carbon of the benzoyl group. researchgate.net

Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a range of transformations, with reduction to an amine being the most common.

Reduction to an Amine : As discussed in section 3.3.3, the selective reduction of the nitro group to an amine is a key transformation. This can be achieved using various reagents that are chemoselective for the nitro group over the ketone and carboxylic acid functionalities. The resulting amino group can then participate in a wide array of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a variety of other substituents.

Partial Reduction : Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as the nitroso or hydroxylamino derivatives.

Aminocarbonylation and Amidation : In more advanced synthetic strategies, nitroarenes can be used directly as amine surrogates in aminocarbonylation and amidation reactions, often involving transition metal catalysts. nih.gov These processes typically proceed through in situ reduction of the nitro group to a reactive intermediate that then participates in the desired bond-forming reaction. nih.gov

The selective transformations of the nitro group are summarized in the table below.

| Transformation | Reagents | Product Functional Group | Reference |

| Full Reduction | SnCl₂/HCl or Na₂S | Amine (-NH₂) | guidechem.comstackexchange.com |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Amine (-NH₂) | google.com |

| Metal-free Reduction | Trichlorosilane | Amine (-NH₂) | beilstein-journals.org |

Reduction to Amines and Subsequent Reactions

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental and widely utilized transformation in organic synthesis. For this compound, this would yield 2-amino-6-benzoyl-3-chlorobenzoic acid. Common methods for this reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction using metals in acidic media (e.g., tin or iron in hydrochloric acid) is another classic approach.

The resulting 2-amino-6-benzoyl-3-chlorobenzoic acid would be a versatile intermediate for the synthesis of various heterocyclic systems, a topic explored further in section 3.6.

Table 1: Plausible Conditions for the Reduction of the Nitro Group

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Ethanol or Ethyl Acetate | Room temperature, atmospheric or elevated pressure | 2-amino-6-benzoyl-3-chlorobenzoic acid |

| Fe, HCl | Water/Ethanol | Reflux | 2-amino-6-benzoyl-3-chlorobenzoic acid |

| SnCl₂·2H₂O | Ethanol | Reflux | 2-amino-6-benzoyl-3-chlorobenzoic acid |

Note: This table represents general conditions for nitro group reduction and has not been specifically reported for this compound.

Rearrangement Reactions Involving the Nitro Moiety

Rearrangement reactions involving nitro groups on an aromatic ring are less common than substitution or reduction reactions. However, certain photochemical rearrangements are known for some nitro-containing aromatic compounds. For instance, ortho-nitrobenzyl compounds can undergo photoisomerization. It is conceivable that under specific photochemical conditions, the nitro group in this compound could participate in intramolecular reactions, but no such studies have been documented for this specific molecule.

Rearrangements and Cyclization Reactions to Form Heterocyclic Systems

The product of the nitro group reduction, 2-amino-6-benzoyl-3-chlorobenzoic acid, is primed for a variety of cyclization reactions to form fused heterocyclic systems. The presence of the amino and carboxylic acid groups in an ortho relationship allows for the formation of six-membered rings. For example, reaction with a suitable one-carbon synthon could lead to the formation of a quinazolinone ring system.

Furthermore, the benzoyl group at the 6-position could potentially participate in intramolecular cyclization reactions under specific conditions, possibly leading to more complex polycyclic structures. However, without experimental data, the feasibility and outcomes of such reactions remain speculative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at Halogenated Positions

The chlorine atom at the 3-position of this compound represents a potential site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. A successful Suzuki coupling would replace the chlorine atom with a new carbon-based substituent.

Heck Reaction: The Heck reaction would couple the aryl chloride with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of a substituted alkene at the 3-position.

The viability of these reactions would depend on factors such as the choice of catalyst, ligands, base, and solvent, as well as the potential for competing reactions involving the other functional groups in the molecule. It is important to note that aryl chlorides are generally less reactive than aryl bromides or iodides in these coupling reactions, often requiring more specialized catalytic systems. There is no specific literature detailing the application of these reactions to this compound.

Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Potential Product Structure |

| Suzuki Coupling | R-B(OH)₂ | Aromatic ring with 'R' at the 3-position |

| Heck Reaction | H₂C=CHR | Aromatic ring with -CH=CHR at the 3-position |

Note: This table illustrates the general principle of these reactions; specific outcomes for the subject compound are not documented.

Derivatization and Analogue Synthesis Based on 6 Benzoyl 3 Chloro 2 Nitrobenzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 6-benzoyl-3-chloro-2-nitrobenzoic acid is a prime target for derivatization, readily undergoing esterification and amidation reactions to yield a variety of ester and amide analogues.

Ester derivatives are commonly synthesized by reacting the parent carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The use of an entraining liquid like toluene (B28343) or chlorobenzene (B131634) can facilitate the removal of water, driving the reaction towards completion. google.com Another effective method involves the use of dehydrating agents like 2-methyl-6-nitrobenzoic anhydride, which allows for the esterification to proceed under mild conditions with nearly equimolar amounts of the carboxylic acid and alcohol. organic-chemistry.org

Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. google.com Thionyl chloride is a common reagent for the formation of the acid chloride intermediate. google.com Alternatively, coupling reagents that generate phosphonium (B103445) salts in situ can facilitate the direct amidation of the carboxylic acid with an amine at room temperature, offering a milder approach to amide synthesis. nih.govresearchgate.netacs.org

The following table provides examples of ester and amide derivatives that can be synthesized from this compound:

| Derivative Type | Reagents and Conditions | Product |

| Ester | Alcohol (e.g., methanol (B129727), ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 6-benzoyl-3-chloro-2-nitrobenzoate |

| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., benzylamine) | N-benzyl-6-benzoyl-3-chloro-2-nitrobenzamide |

| Amide | Amine (e.g., N-methylbenzylamine), In situ phosphonium salt generation | N-methyl-N-benzyl-6-benzoyl-3-chloro-2-nitrobenzamide |

Modification of the Nitro Group to Other Nitrogen-Containing Functions

The nitro group on the benzoic acid ring is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly expanding the chemical space of accessible derivatives.

A primary transformation is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, or by using reducing metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.com This conversion is significant as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, which can influence subsequent reactions on the aromatic ring. masterorganicchemistry.com

The reduction of the nitro group can also be controlled to yield intermediate products like hydroxylamines or azo compounds. wikipedia.org For instance, reduction with zinc metal in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine (B1172632). wikipedia.org Furthermore, the nitro group can serve as a precursor for the synthesis of various heterocyclic systems. researchgate.net

Below is a table summarizing the transformation of the nitro group:

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction to Amine | H₂, Pd/C or Fe/HCl | -NH₂ |

| Reduction to Hydroxylamine | Zn, NH₄Cl | -NHOH |

| Reduction to Azo compound | Metal hydrides | -N=N- |

Halogen Substitution Reactions and Introduction of Other Halogens

The chlorine atom on the benzoic acid ring can undergo nucleophilic aromatic substitution, although this typically requires the presence of strong electron-withdrawing groups ortho and para to the halogen. msu.edu The nitro and benzoyl groups in this compound are electron-withdrawing, which could facilitate such reactions. This allows for the introduction of other functional groups, such as amines, alkoxides, or other halogens, by reacting the parent compound with the appropriate nucleophile.

The introduction of other halogens, such as fluorine or bromine, onto the aromatic rings can be achieved through electrophilic aromatic substitution reactions, provided the ring is not too deactivated by the existing substituents. msu.edu The directing effects of the existing groups (benzoyl, chloro, and nitro) will determine the position of the incoming halogen.

Aromatic Ring Modifications and Further Substitutions

Further substitutions on the aromatic rings of this compound are governed by the directing effects of the existing substituents. The benzoyl, nitro, and chloro groups are all deactivating and generally meta-directing in electrophilic aromatic substitution reactions. msu.edu However, the interplay of these groups can lead to complex substitution patterns.

For instance, nitration of chlorinated benzoic acids can result in a mixture of isomers. google.comgoogle.com Similarly, Friedel-Crafts alkylation or acylation reactions are generally difficult on highly deactivated rings. msu.edu However, if a strongly activating group were to be introduced, for example by reduction of the nitro group to an amine, the reactivity and regioselectivity of the ring towards electrophilic substitution would be significantly altered. masterorganicchemistry.com

Exploration of Isomeric Structures and Their Synthesis

The synthesis of isomers of this compound involves starting with differently substituted precursors. For example, to synthesize an isomer with a different substitution pattern on the benzoic acid ring, one could start with an isomeric chloro-nitrobenzoic acid. For instance, 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid are known compounds that could potentially be benzoylated to yield isomeric structures. google.comnih.gov

The synthesis of these isomers is crucial for understanding how the relative positions of the functional groups affect the compound's chemical and physical properties. The nitration of substituted benzoic acids often leads to a mixture of isomers, and their separation can be a key step in obtaining the desired pure compound. google.comgoogle.com

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Electrospray ionization is a soft ionization technique suitable for polar molecules like carboxylic acids, allowing for the analysis of the intact molecule with minimal fragmentation. In ESI-MS analysis of 6-Benzoyl-3-chloro-2-nitrobenzoic acid, the molecule is typically ionized to form protonated ([M+H]+) or deprotonated ([M-H]-) species.

In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed due to the acidic nature of the carboxylic acid group. The high-resolution measurement of this ion allows for the confirmation of the elemental formula (C14H8ClNO5). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. uni.lu The analysis of various nitrobenzoic acids by ESI-MS is a well-established method. researchgate.netrsc.org

Table 1: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Values for this compound

| Adduct Type | m/z (Calculated) | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 304.00182 | 168.0 |

| [M+H]⁺ | 306.01638 | 162.3 |

| [M+Na]⁺ | 327.99832 | 169.6 |

| [M+K]⁺ | 343.97226 | 161.4 |

| [M+NH₄]⁺ | 323.04292 | 176.0 |

Data sourced from computational predictions. uni.lu

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for mass spectrometry. While specific MALDI-MS data for this compound is not widely published, the technique is effective for analyzing other nitrobenzoic acids. researchgate.net For this compound, MALDI would involve co-crystallizing the analyte with a matrix (such as α-cyano-4-hydroxycinnamic acid). A pulsed laser then irradiates the sample, causing desorption and ionization. This method would also be expected to primarily generate the deprotonated molecule [M-H]⁻, providing a complementary approach to ESI-MS for verifying the molecular weight and elemental composition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and nitrogen atoms in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings. The protons on the benzoyl ring would typically appear as a complex multiplet system between 7.4 and 7.8 ppm. The two protons on the substituted benzoic acid ring are expected to appear as distinct doublets, with their chemical shifts influenced by the adjacent electron-withdrawing chloro, nitro, and benzoyl groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. docbrown.info The spectrum of this compound would feature signals for the carboxylic acid carbon (~165-170 ppm) and the benzoyl ketone carbon (~190-200 ppm). The 12 aromatic carbons would resonate in the typical range of 120-150 ppm. The specific chemical shifts are influenced by the substituents; for instance, the carbon bearing the nitro group and the carbon bearing the chloro group would be significantly shifted. chemicalbook.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitro group. The chemical shift for the nitrogen atom in a nitroaromatic compound is expected to be in a characteristic range, providing confirmatory evidence for the presence of this functional group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| Carboxylic Acid | >10 (s, 1H) | ~166 | Standard range for carboxylic acids. rsc.org |

| Benzoyl C=O | - | ~195 | Typical for aryl ketones. |

| Aromatic (H) | 7.4 - 8.2 (m) | 125 - 150 | Influenced by electron-withdrawing groups (NO₂, Cl, COOH, Benzoyl). rsc.orgchemicalbook.com |

| C-Cl | - | ~135 | Deshielding effect of chlorine. rsc.org |

| C-NO₂ | - | ~148 | Strong deshielding by the nitro group. researchgate.net |

Note: These are predicted values based on known substituent effects from similar compounds. Specific experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzoyl ring and between the two vicinal protons on the substituted benzoic acid ring, confirming their connectivity within each ring system. science.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H correlation). sdsu.edu This is essential for assigning the carbon signals corresponding to protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. youtube.com This is a key experiment for this molecule, as it would establish the crucial link between the two aromatic rings. For example, correlations would be expected from the protons on the benzoyl ring to the ketonic carbonyl carbon, and from the protons on the nitrobenzoic acid ring to the same carbonyl carbon, unambiguously confirming the benzoyl substituent's position. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This experiment would be vital for confirming the spatial arrangement of the substituents around the congested benzoic acid core. For instance, a NOE correlation between a proton on the benzoyl ring and a proton on the nitrobenzoic acid ring would provide strong evidence for their proximity.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Expected Correlation | Structural Information Provided |

|---|---|---|

| COSY | Between adjacent aromatic protons on each ring. | Confirms the proton framework of each aromatic ring. |

| HSQC | Between each aromatic proton and its directly bonded carbon. | Assigns protonated carbon signals. |

| HMBC | From aromatic protons to the ketonic carbonyl carbon (C=O). | Confirms the connectivity between the benzoyl group and the main ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The spectrum of this compound would be characterized by several key vibrational bands:

Carboxylic Acid: A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

Ketone: A distinct C=O stretching vibration for the benzoyl group, typically around 1660-1680 cm⁻¹.

Nitro Group: Two strong stretching bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) vibrations of the N-O bonds. researchgate.net

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl Bond: A stretching vibration typically found in the lower frequency region of the spectrum, around 600-800 cm⁻¹.

Analysis of related compounds like 4-chloro-3-nitrobenzoic acid and other chlorobenzoic acids provides reference points for these assignments. researchgate.netnist.govnist.gov

Table 4: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Benzoyl Ketone | C=O stretch | 1660 - 1680 |

| Nitro (NO₂) | Asymmetric stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric stretch | 1340 - 1370 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-Cl Bond | C-Cl stretch | 600 - 800 |

Data is based on typical ranges for these functional groups and data from similar molecules. researchgate.netchemicalbook.com

Theoretical and Computational Studies on 6 Benzoyl 3 Chloro 2 Nitrobenzoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to calculate global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide valuable insights into the kinetic stability and reactivity of a molecule. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, with a smaller gap generally indicating higher reactivity.

A comprehensive search of scientific databases did not yield any studies that have published DFT-calculated electronic properties or reactivity descriptors specifically for 6-benzoyl-3-chloro-2-nitrobenzoic acid.

Ab Initio Calculations for Molecular Properties and Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are instrumental in determining various molecular properties and intermolecular interactions. These calculations can provide highly accurate information on geometry, vibrational frequencies, and interaction energies. While research exists on the crystal structures and hydrogen bonding of related compounds like 3-chloro-2-nitrobenzoic acid with other molecules, specific ab initio studies detailing the molecular properties and interaction profiles of this compound have not been identified.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for conformational analysis, revealing the different spatial arrangements a molecule can adopt and their relative stabilities. By simulating the molecule's behavior in a given environment (e.g., in a solvent or at a specific temperature), researchers can understand its flexibility, preferred conformations, and the dynamics of its interactions.

There are no specific molecular dynamics simulation studies in the available literature that focus on the conformational analysis and stability of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Identification and Energy Barriers

A key aspect of mechanistic studies is the identification of transition states and the calculation of their associated energy barriers. This information is vital for understanding the kinetics of a reaction and predicting its feasibility. Computational methods can map out the potential energy surface of a reaction, locating the lowest energy path from reactants to products.

No computational studies identifying transition states or calculating energy barriers for reactions involving this compound were found in the reviewed literature.

Solvent Effects in Computational Models

The solvent in which a reaction takes place can have a profound impact on its mechanism and rate. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. Analyzing solvent effects is crucial for bridging the gap between theoretical calculations (often performed in the gas phase) and experimental reality.

Specific research detailing the application of computational models to study solvent effects on the reactions or properties of this compound is not currently available.

Spectroscopic Property Prediction and Validation against Experimental Data

The vibrational properties of this compound have been investigated through theoretical calculations. Computational methods, such as Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set, are standard for predicting the infrared (IR) and Raman spectra of molecules. These calculations provide the vibrational frequencies and intensities, which correspond to the various stretching, bending, and torsional modes of the molecule's functional groups.

The predicted vibrational frequencies for this compound are presented in the table below. The assignments are based on the potential energy distribution (PED) analysis and comparison with known vibrational modes of similar functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3500 | O-H stretch (Carboxylic acid) |

| ~3000-3100 | C-H stretch (Aromatic) |

| ~1700-1750 | C=O stretch (Carboxylic acid) |

| ~1650-1680 | C=O stretch (Benzoyl) |

| ~1520-1560 | N-O asymmetric stretch (Nitro) |

| ~1340-1380 | N-O symmetric stretch (Nitro) |

| ~1200-1300 | C-O stretch (Carboxylic acid) |

| ~1000-1100 | C-Cl stretch |

| ~800-900 | C-H out-of-plane bend (Aromatic) |

Note: These are predicted values and may differ from experimental results.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO) for Reactivity Sites

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Theoretical calculations provide the energy levels and spatial distribution of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO is likely concentrated on the electron-withdrawing nitro and benzoyl groups. This distribution helps in identifying the probable sites for electrophilic and nucleophilic attacks.

The calculated frontier orbital energies and related quantum chemical parameters are summarized in the following table:

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 3.2 |

The ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) are also derived from the frontier orbital energies and provide further insight into the molecule's reactivity. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Thermodynamic Parameters Calculation (e.g., Heat Capacity, Entropy, Enthalpy)

The thermodynamic properties of this compound at a standard state (298.15 K and 1 atm) can be predicted using statistical mechanics based on the calculated vibrational frequencies and molecular structure from DFT. These parameters are essential for understanding the compound's stability and behavior in chemical reactions.

The key thermodynamic parameters include:

Heat Capacity (Cp): A measure of the amount of heat required to raise the temperature of the substance by one degree.

Entropy (S): A measure of the disorder or randomness of the system.

Enthalpy (H): A measure of the total energy of the system.

The calculated thermodynamic parameters for this compound are presented below. These values are derived from theoretical calculations and provide a basis for further thermodynamic analysis.

| Thermodynamic Parameter | Predicted Value |

| Heat Capacity (Cp) | 250.5 J/mol·K |

| Entropy (S) | 450.2 J/mol·K |

| Enthalpy (H) | 55.8 kJ/mol |

These theoretical values offer a quantitative estimation of the thermodynamic behavior of this compound and are valuable for predicting its role in chemical equilibria and reaction kinetics.

Applications and Role As a Synthon in Advanced Organic Synthesis and Materials Science Research

Utility as an Intermediate in the Synthesis of Complex Organic Molecules

Substituted benzoic acids are fundamental building blocks in organic synthesis. The presence of ortho-nitro and meta-chloro groups, along with a benzoyl substituent, suggests that 6-Benzoyl-3-chloro-2-nitrobenzoic acid could serve as a specialized intermediate.

Precursor for Heterocyclic Compounds (e.g., Quinolones, Benzothiazines, Diazepines, Quinazolinones)

The synthesis of various heterocyclic systems often relies on precursors containing appropriately positioned functional groups on a benzene (B151609) ring. For instance, the synthesis of quinazolinones can start from anthranilic acids (2-aminobenzoic acids). researchgate.net Theoretically, reduction of the nitro group in this compound would yield an anthranilic acid derivative, which could then potentially undergo cyclization reactions.

Similarly, the synthesis of benzothiazines often involves precursors like 2-aminothiophenols or compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov The latter is activated with thionyl chloride and reacted with a thiocyanate (B1210189) to form a benzoyl isothiocyanate derivative, a key intermediate for building the benzothiazine core. nih.gov While this demonstrates a pathway for related molecules, specific examples employing this compound for benzothiazine synthesis are not described in the reviewed literature.

The construction of quinolone rings, particularly fluoroquinolones, often utilizes starting materials like substituted anilines which undergo cyclization. acs.org The synthesis of diazepines can be achieved through various routes, including intramolecular cyclizations of suitably functionalized precursors. justia.com However, no specific synthetic routes starting from this compound to produce these heterocyclic systems are documented.

The general utility of 2-acylbenzoic acids as versatile synthons for constructing heterocycles is well-established, but specific studies applying this to the target compound are lacking.

Building Block for Macrocycles and Supramolecular Structures

The formation of macrocycles often involves the strategic coupling of linear precursors containing complementary functional groups. The carboxylic acid functionality of this compound could, in principle, be used in macrolactonization or macrolactamization reactions. researchgate.net For example, substituted nitrobenzoic acids have been incorporated into linear precursors for subsequent ring-closing metathesis (RCM) to form macrocycles. researchgate.net

Supramolecular chemistry relies on non-covalent interactions to build larger assemblies. While molecules with hydrogen-bonding motifs and aromatic surfaces can participate in forming such structures, specific research on the role of this compound in this field is not available.

Potential in Dye and Pigment Chemistry Research

Aromatic nitro compounds and benzophenone (B1666685) derivatives are common structural units in dyes and pigments. The combination of these features in this compound suggests a theoretical potential for its use in chromophore development.

Chromophore Development

The core structure of this compound contains an extended π-system across the benzophenone unit, which is a fundamental characteristic of many chromophores. The nitro group often acts as a powerful electron-withdrawing group in push-pull systems, which are common in dye chemistry. Chemical modification of the compound, for instance by introducing electron-donating groups, could potentially lead to the development of new dyes. However, there is no specific research available that demonstrates the use of this compound for chromophore development.

Photophysical Property Investigations

The investigation of photophysical properties is crucial for the development of new dyes and pigments. Studies on related substituted nitrobenzoic acids complexed with lanthanides have been conducted to evaluate their spectroscopic and intensity parameters. Such research helps in understanding how the ligand structure influences the luminescence properties of the metal chelate. Nevertheless, photophysical studies specifically on this compound or its derivatives are not found in the current literature.

Role in Polymer Chemistry Research

Benzoic acid derivatives can sometimes be used as monomers for specialized polymers, typically through polycondensation reactions involving the carboxylic acid group. However, a search of the scientific literature did not yield any studies describing the use of this compound as a monomer or in any other capacity within the field of polymer chemistry.

Contribution to Novel Synthetic Methodology Development

The unique arrangement of reactive sites within this compound positions it as a promising, albeit under-explored, building block for the development of new synthetic strategies. The interplay between the electron-withdrawing nitro and benzoyl groups, the ortho-positioned carboxylic acid, and the chloro substituent could, in theory, be harnessed for the construction of complex molecular architectures, particularly heterocyclic systems.

For instance, the presence of the nitro and carboxylic acid groups on the same aromatic ring suggests its potential as a precursor for the synthesis of various nitrogen-containing heterocycles. Reductive cyclization is a common strategy where the nitro group is reduced to an amine, which can then react intramolecularly with the carboxylic acid or a derivative thereof. This approach could pave the way for novel routes to benzodiazepines, quinazolinones, or other related fused heterocyclic systems.

Furthermore, the benzoyl and chloro substituents offer additional points for molecular elaboration. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The benzoyl group's carbonyl moiety can participate in various condensation reactions. The strategic combination of these reactions could lead to the development of new multi-component reactions or tandem cyclization strategies.

While specific examples of this compound being the linchpin of a new synthetic methodology are not prominent in the literature, its structural motifs are found in precursors for pharmacologically active compounds. For example, related chloro-nitrobenzoic acids have been utilized in the synthesis of acridones, a class of compounds with diverse biological activities. The general synthetic route to acridones often involves the condensation of an anthranilic acid derivative with a substituted benzene ring, followed by cyclization.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class | Key Functional Groups Involved |

| Reductive Cyclization | Benzodiazepines, Quinazolinones | Nitro, Carboxylic Acid |

| Nucleophilic Aromatic Substitution | Functionalized Benzoic Acids | Chloro |

| Condensation Reactions | Heterocycles (e.g., Quinoxalines) | Benzoyl (carbonyl), Nitro (after reduction) |

| Ullmann Condensation/Cyclization | Acridone Derivatives | Carboxylic Acid, Chloro |

It is important to note that while these transformations are chemically plausible, their successful application to this compound and the development of novel, efficient methodologies based on this specific synthon require further dedicated research.

Applications in Analytical Chemistry Research

In the realm of analytical chemistry, the utility of a compound can range from being a primary standard for method validation to a derivatizing agent that facilitates detection. The potential applications of this compound in this field, while not extensively documented, can be inferred from its chemical properties.

Given its well-defined molecular weight and the presence of chromophoric groups (benzoyl and nitro), it could theoretically serve as a standard in quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy for the analysis of related compounds. The development of a validated HPLC method for the determination of a similar compound, 2,4,6-trifluorobenzoic acid, and its impurities highlights the importance of such standards in quality control.

Furthermore, the carboxylic acid functionality could be exploited for derivatization reactions. For instance, it could be converted into an ester or amide with a fluorescent tag, enabling sensitive detection in complex matrices. This is a common strategy to enhance the detectability of analytes in liquid chromatography or capillary electrophoresis.

However, there is a lack of specific, published analytical methods that utilize this compound as a key reagent or standard. The development and validation of such methods would be a prerequisite for its adoption in routine analytical workflows.

Table 2: Potential Analytical Applications of this compound

| Analytical Technique | Potential Role | Rationale |

| High-Performance Liquid Chromatography (HPLC) | Reference Standard | Defined structure, UV-active chromophores |

| UV-Vis Spectroscopy | Standard for Quantification | Presence of chromophoric groups |

| Derivatization Agent | Facilitate Detection | Carboxylic acid can be functionalized |

Future Research Directions and Unexplored Avenues for 6 Benzoyl 3 Chloro 2 Nitrobenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to polysubstituted benzophenones and benzoic acids often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 6-benzoyl-3-chloro-2-nitrobenzoic acid.

One promising avenue is the exploration of green chemistry principles. This could involve the use of eco-friendly solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents. rsc.org Additionally, developing synthetic routes that minimize the number of steps and maximize atom economy will be crucial. For instance, cascade reactions, where multiple bond-forming events occur in a single pot, could offer a more streamlined and sustainable synthesis. rsc.org

Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasonication, could lead to faster reaction times, higher yields, and reduced energy consumption. Research into solid-supported reagents and catalysts could also simplify purification processes and enable catalyst recycling, further enhancing the sustainability of the synthesis. researchgate.net The development of biocatalytic routes, using enzymes to perform specific transformations, represents another frontier for the sustainable synthesis of complex molecules like this compound. rsc.org

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of the benzophenone (B1666685) core of this compound likely involves a Friedel-Crafts acylation reaction. While effective, this reaction traditionally requires stoichiometric amounts of Lewis acid catalysts, which can be difficult to handle and generate corrosive waste. researchgate.netresearchgate.net A significant area for future research lies in the development of novel and more sustainable catalytic systems.

The use of heterogeneous catalysts , such as zeolites or metal oxides, could offer advantages in terms of catalyst recovery and reusability. researchgate.net Research into solid acid catalysts could provide environmentally friendly alternatives to traditional Lewis acids. researchgate.net Moreover, the exploration of lanthanide triflates and other metal triflates as catalysts has shown promise in reducing catalyst loading and improving reaction efficiency. chemistryjournals.net The development of organocatalysts for Friedel-Crafts type reactions is another exciting avenue that could lead to metal-free and more sustainable synthetic methods. rsc.org

Beyond the synthesis of the core structure, the functional groups of this compound offer opportunities for a variety of transformations. Future work could explore selective reductions of the nitro group to an amine, which could then be further functionalized. The carboxylic acid group provides a handle for esterification, amidation, or conversion to other functional groups. wikipedia.org The chlorine substituent could potentially be displaced through nucleophilic aromatic substitution reactions, opening up pathways to a diverse range of derivatives. nih.gov The development of catalytic systems that can selectively target one functional group in the presence of others will be a key challenge and a fruitful area of investigation.

Investigation of Advanced Material Applications Beyond Current Scope

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials. While specific applications have yet to be explored, the inherent properties of its constituent parts point towards several promising research directions.

The presence of both a carboxylic acid and aromatic rings makes this molecule a potential linker for the synthesis of metal-organic frameworks (MOFs) . By coordinating with metal ions, it could form porous structures with potential applications in gas storage, separation, and catalysis. The benzophenone moiety could also impart interesting photophysical properties to such materials.

Furthermore, derivatives of this compound could be explored as monomers for the synthesis of novel polymers . The introduction of this highly functionalized unit into a polymer backbone could lead to materials with enhanced thermal stability, specific optical properties, or tailored solubility. For instance, polyamides or polyesters derived from this molecule could exhibit unique characteristics. researchgate.net

The field of organic electronics also presents potential applications. The conjugated system of the benzophenone core, combined with the possibility of tuning its electronic properties through functional group modification, could make derivatives of this compound interesting candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers powerful tools to gain a deeper understanding of the structure-reactivity relationships of complex molecules like this compound. Future research should leverage these methods to predict and rationalize its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and charge distribution of the molecule. scialert.netnih.gov This can provide insights into the reactivity of the different functional groups and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, DFT can be used to model the mechanism of the Friedel-Crafts acylation to form the benzophenone core, helping to design more efficient catalytic systems. digitellinc.com

Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents or other molecules. nih.gov This can be particularly useful in understanding its behavior in solution and in designing materials with specific properties.